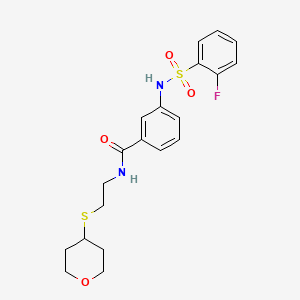

3-(2-fluorophenylsulfonamido)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide

Description

3-(2-Fluorophenylsulfonamido)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide is a benzamide derivative characterized by two critical structural features:

- A 2-fluorophenylsulfonamido group at the 3-position of the benzamide core, which introduces electron-withdrawing fluorine and sulfonamide moieties.

- A tetrahydro-2H-pyran-4-yl thioethyl group linked to the benzamide’s nitrogen via a thioether (-S-) bond.

The sulfonamide group may enhance hydrogen-bonding interactions with biological targets, while the tetrahydro-2H-pyran-thioethyl moiety could improve bioavailability compared to simpler alkyl chains .

Properties

IUPAC Name |

3-[(2-fluorophenyl)sulfonylamino]-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O4S2/c21-18-6-1-2-7-19(18)29(25,26)23-16-5-3-4-15(14-16)20(24)22-10-13-28-17-8-11-27-12-9-17/h1-7,14,17,23H,8-13H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWQYQJOMOCOHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1SCCNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-fluorophenylsulfonamido)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing data from various studies to present a comprehensive overview of its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

- Molecular Formula : C17H22FNO3S

- Molecular Weight : 347.43 g/mol

The presence of a fluorophenyl group and a tetrahydropyran moiety contributes to its unique biological properties.

Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors involved in disease pathways. For instance, sulfonamide derivatives are known to interact with various biological targets, including:

- Histone Deacetylases (HDACs) : These enzymes are involved in epigenetic regulation and have been targeted for cancer therapy .

- Phosphoinositide 3-Kinases (PI3K) : Inhibition of PI3K signaling pathways has implications in cancer and metabolic disorders .

Anticancer Properties

Several studies have highlighted the anticancer potential of sulfonamide derivatives. For instance:

- In vitro studies demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines, including melanoma and leukemia. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | LOX IMVI | 0.116 |

| Compound B | MDA-MB-435 | 0.709 |

| Compound C | HCT116 | 14.62 |

Mechanistic Insights

The compound's mechanism may involve modulation of apoptotic pathways or inhibition of tumor growth by targeting specific kinases or transcription factors like STAT3, which plays a crucial role in cell survival and proliferation in cancer .

Case Studies

- Study on HDAC Inhibition : A study demonstrated that similar compounds exhibited HDAC inhibitory activity, leading to increased acetylation of histones and subsequent apoptosis in cancer cells .

- PI3K Inhibition Study : Another research focused on sulfonamide derivatives that inhibited PI3K signaling, showing reduced tumor growth in xenograft models .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:

- Absorption : Compounds with similar structures have shown good oral bioavailability.

- Metabolism : The presence of the sulfonamide group may influence metabolic stability, making it a candidate for further optimization.

Toxicological assessments indicate that while some derivatives exhibit cytotoxicity towards cancer cells, they also require careful evaluation for off-target effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Observations:

Sulfonamide vs.

Thioether Linkers : The tetrahydro-2H-pyran-thioethyl group in the target compound introduces both sulfur-mediated lipophilicity and a rigid cyclic ether, contrasting with thienylmethylthio () or oxadiazole-methylthio () groups. This could enhance metabolic stability over straight-chain thioethers .

Fluorination Patterns : The 2-fluorophenyl group in the target is shared with ’s dihydrothienylidene derivative. Fluorine’s electronegativity likely improves membrane permeability and bioavailability in both compounds .

Research Findings and Patent Considerations

- Selectivity in Inhibitors : Compounds like 4-acetamido-3-(benzyloxy)-N-(2-(tetrahydro-2H-pyran-4-yl)ethyl)benzamide () highlight the importance of pyran rings in achieving selectivity for bromodomain targets. The target compound’s sulfonamide group may further refine this selectivity .

- Patent Exclusions: explicitly excludes 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide from patent claims, suggesting that novel substituents (e.g., the target’s tetrahydro-pyran-thioethyl) are critical for intellectual property .

Q & A

Q. What are the recommended synthetic routes for 3-(2-fluorophenylsulfonamido)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide, and what critical reaction parameters must be controlled?

The synthesis involves multi-step reactions, typically starting with sulfonamide formation followed by coupling of the tetrahydro-2H-pyran-4-yl thioethyl group. Key parameters include:

- Temperature control : Exothermic reactions (e.g., sulfonylation) require cooling to 0–5°C to avoid side products .

- Solvent selection : Polar aprotic solvents like DMF or THF are preferred for nucleophilic substitutions, while dichloromethane is used for acid-catalyzed couplings .

- Reaction time : Extended reaction times (12–24 hours) are necessary for complete conversion in amide bond formations .

Purification often involves column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) and recrystallization .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and confirm substituent integration. For example, the fluorophenyl group shows distinct aromatic splitting patterns, while the tetrahydro-2H-pyran-4-yl moiety exhibits characteristic multiplet signals between δ 3.5–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and detects impurities .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the sulfonamido and thioether groups, as demonstrated in structurally similar fluorophenyl benzamides .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced Research Questions

Q. How can computational chemistry models be applied to predict the regioselectivity of reactions involving the sulfonamide and thioether groups?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For instance:

- Sulfonamide reactivity : Electron-deficient fluorophenyl groups increase electrophilicity at the sulfur atom, favoring nucleophilic attacks at the sulfonamide nitrogen .

- Thioether stability : Molecular dynamics simulations reveal conformational flexibility in the tetrahydro-2H-pyran-4-yl thioethyl chain, influencing steric hindrance during coupling reactions .

These models guide solvent selection (e.g., low dielectric solvents stabilize charge-separated intermediates) .

Q. What strategies are effective in resolving contradictions between theoretical and experimental spectroscopic data for derivatives of this compound?

- 2D NMR techniques : HSQC and HMBC correlate ¹H-¹³C couplings to resolve overlapping signals in crowded regions (e.g., aromatic protons) .

- Variable-temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., ring puckering in tetrahydro-2H-pyran-4-yl) .

- Crystallographic validation : Single-crystal X-ray structures provide definitive bond lengths and angles, as seen in orthorhombic fluorophenyl benzamide derivatives (space group P212121, a = 7.098 Å, b = 11.423 Å, c = 18.949 Å) .

Q. What are the mechanistic considerations for optimizing the coupling reactions of the tetrahydro-2H-pyran-4-yl thio moiety under varying catalytic conditions?

- Base selection : Triethylamine or DMAP neutralizes HCl byproducts during thioether formation, preventing acid-catalyzed degradation .

- Catalytic systems : Pd(OAc)₂/Xantphos enhances coupling efficiency in Suzuki-Miyaura reactions for aryl-thioether linkages .

- Solvent effects : THF improves solubility of the tetrahydro-2H-pyran-4-yl thiol intermediate, while DMSO accelerates reaction rates via polar aprotic stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.